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Compound of Interest

(4-(Methoxycarbonyl)-2-
Compound Name:
methylphenyl)boronic acid

Cat. No.: B175019

CAS Number: 158429-38-0

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a specialized organic compound that
serves as a critical building block in modern synthetic chemistry. Its unique bifunctional nature,
possessing both a reactive boronic acid moiety and a modifiable methoxycarbonyl group,
makes it a valuable reagent in the construction of complex molecular architectures. This
technical guide provides a comprehensive overview of its chemical properties, a detailed
experimental protocol for its synthesis, and its application in the synthesis of bioactive
molecules, with a focus on its role in palladium-catalyzed cross-coupling reactions. A
representative application in the synthesis of angiotensin Il receptor antagonists is detailed,
including the relevant biological signaling pathway.

Chemical and Physical Properties

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a white to off-white solid at room
temperature. While specific experimental data for this exact compound is not widely published,
data from structurally similar compounds and its pinacol ester derivative provide valuable
insights into its properties.
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Property Value Source/Notes
CAS Number 158429-38-0
Molecular Formula CoH11BO4 [1]
Molecular Weight 193.99 g/mol [1]
4-(methoxycarbonyl)-2-
IUPAC Name (4 Y y.) )
methylphenyl)boronic acid
Based on the closely related 4-
Melting Point Estimated 169-174 °C methoxy-2-
methylphenylboronic acid[2]
- Soluble in methanol, DMF, General solubility for
Solubility ) . .
THF; poorly soluble in water phenylboronic acids
Pinacol Ester CAS 473596-87-1 [31141[5][6]
Pinacol Ester Formula C15H21BOa4 [31[4][5][6]
Pinacol Ester MW 276.14 g/mol [311415][6]

Synthesis of (4-(Methoxycarbonyl)-2-
methylphenyl)boronic acid

A plausible and efficient method for the synthesis of (4-(Methoxycarbonyl)-2-

methylphenyl)boronic acid involves a two-step process starting from 4-bromo-3-

methylbenzoic acid. The first step is the esterification of the carboxylic acid, followed by a

lithiation-borylation reaction to introduce the boronic acid group.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate

This procedure is adapted from standard esterification methods.

o Materials: 4-bromo-3-methylbenzoic acid, methanol (anhydrous), sulfuric acid

(concentrated).
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e Procedure:

o To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL
per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

o Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, cool the mixture to room temperature and remove the methanol under
reduced pressure.

o Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium
bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to
yield methyl 4-bromo-3-methylbenzoate, which can be purified by column chromatography
if necessary.

Step 2: Synthesis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid via Lithiation-
Borylation

This protocol is based on established lithiation-borylation procedures for aryl halides.[2][7][8][9]

e Materials: Methyl 4-bromo-3-methylbenzoate, anhydrous tetrahydrofuran (THF), n-
butyllithium (n-BuLi) in hexanes, triisopropyl borate.

e Procedure:

o Dissolve methyl 4-bromo-3-methylbenzoate (1.0 eq) in anhydrous THF under an inert
atmosphere (argon or nitrogen) and cool the solution to -78 °C.

o Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the
mixture for 1 hour at this temperature.

o Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

o Allow the reaction to slowly warm to room temperature and stir overnight.
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o Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C and stir for 1
hour.

o Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and
dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure to obtain the crude product. Purify by
recrystallization or column chromatography to yield (4-(Methoxycarbonyl)-2-
methylphenyl)boronic acid.

4-Bromo-3-methylbenzoic aci Methyl 4-bromo-3-methylbenzoate [-|—#

(4-(Methoxycarbonyl)-2-
methylphenyl)boronic acid

Click to download full resolution via product page

Synthesis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid.

Application in the Synthesis of Bioactive Molecules:
A Case Study of Angiotensin Il Receptor
Antagonists

Phenylboronic acids are instrumental in the synthesis of numerous pharmaceuticals, primarily
through the Suzuki-Miyaura cross-coupling reaction. A prominent class of drugs synthesized
using this methodology are the "sartans,” which are angiotensin Il receptor antagonists used to
treat hypertension.[10][11][12][13][14] While various substituted phenylboronic acids are
employed in the industrial synthesis of drugs like Telmisartan, (4-(Methoxycarbonyl)-2-
methylphenyl)boronic acid serves as a representative and highly relevant building block for
constructing the core biphenyl structure of these molecules.

Representative Experimental Protocol: Suzuki-Miyaura
Coupling
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The following is a representative protocol for the Suzuki-Miyaura coupling to form a key
biphenyl intermediate, adapted from literature procedures for the synthesis of Telmisartan.[10]
[11][12]

o Materials: (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid (1.0 eq), an appropriate
aryl bromide (e.g., a substituted bromobenzimidazole derivative) (1.1 eq), palladium catalyst
(e.g., Pd(PPhs)a, 2-5 mol%), base (e.g., 2M aqueous sodium carbonate), and a suitable
solvent (e.g., a mixture of toluene and water).

e Procedure:

[¢]

In a reaction vessel, combine (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid and
the aryl bromide.

o Add the solvent mixture (e.g., toluene/water 4:1).
o Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
o Add the palladium catalyst and the aqueous base to the reaction mixture.

o Heat the reaction to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours,
monitoring by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and dilute with water and an
organic solvent like ethyl acetate.

o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
o Filter and concentrate the solution under reduced pressure.

o Purify the crude product by column chromatography to yield the desired biphenyl
compound.
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Suzuki-Miyaura cross-coupling reaction.

Biological Context: The Angiotensin Il Receptor
Signaling Pathway

Telmisartan and other sartans function by blocking the Angiotensin Il Type 1 (AT1) receptor.
This receptor is a key component of the Renin-Angiotensin System (RAS), which plays a
crucial role in regulating blood pressure and cardiovascular homeostasis.[15][16][17][18][19]

Angiotensin I, the primary effector of the RAS, binds to the AT1 receptor on vascular smooth
muscle cells. This binding initiates a signaling cascade that leads to vasoconstriction and an
increase in blood pressure. The key steps in this pathway are:

» Binding and G-protein Activation: Angiotensin Il binds to the AT1 receptor, a G-protein
coupled receptor (GPCR). This causes a conformational change in the receptor, leading to
the activation of the Gqg/11 protein.

e Phospholipase C Activation: The activated Gg/11 protein stimulates phospholipase C (PLC).

e Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol trisphosphate (IPs) and diacylglycerol (DAG).

e Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the
release of intracellular calcium (Caz*).

o Protein Kinase C Activation: The increased intracellular Ca2* and DAG collectively activate
Protein Kinase C (PKC).
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e Vasoconstriction: The elevated intracellular Ca2* levels lead to the contraction of vascular
smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.

By blocking the AT receptor, sartans like Telmisartan prevent the binding of Angiotensin Il,
thereby inhibiting this entire signaling cascade and leading to vasodilation and a reduction in
blood pressure.
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Angiotensin Il signaling pathway and the action of Telmisartan.

© 2025 BenchChem. All rights reserved. 8/10

Tech Support


https://www.benchchem.com/product/b175019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a versatile and valuable reagent for
organic synthesis, particularly in the construction of complex biaryl systems. Its application in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides an efficient route to key
intermediates for the synthesis of angiotensin Il receptor antagonists, a critical class of
antihypertensive drugs. The ability to further modify the methoxycarbonyl group adds to its
synthetic utility. This guide has provided an overview of its properties, detailed synthetic and
application protocols, and the relevant biological context, highlighting its significance for
researchers in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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